molecular formula C9H15NO3 B158707 3-Acetamidopropyl methacrylate CAS No. 133651-68-0

3-Acetamidopropyl methacrylate

Cat. No.: B158707
CAS No.: 133651-68-0
M. Wt: 185.22 g/mol
InChI Key: VBFGSLUUXNMGAI-UHFFFAOYSA-N
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Description

3-Acetamidopropyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

133651-68-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-acetamidopropyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11)

InChI Key

VBFGSLUUXNMGAI-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCNC(=O)C

Canonical SMILES

CC(=C)C(=O)OCCCNC(=O)C

Synonyms

2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

184.0 g (1.76 mol) of methacryloyl chloride were added dropwise in the course of 2 hours to an initial mixture, cooled to -72° C., consisting of 206.2 g (1.76 mol) of N-(3-hydroxypropyl)-acetamide, 750 ml of methylene chloride, 228 g (2.25 mol) of triethylamine and 250 mg of 2,6-di-tert.butyl-4-methylphenol. The mixture was stirred for a further 2 hours at -52° C. and the precipitated pale precipitate was then filtered off with suction at 0° C. The filtrate was subjected to aqueous work-up and the product was dried and, after concentrating on a rotary evaporator, distilled first at 100° C., and then the residue at 130° C. (in each case 0.1 mm Hg). 174.1 g (53% of theory) of 3- acetamidopropyl methacrylate were obtained in the form of a colorless oil.
Quantity
184 g
Type
reactant
Reaction Step One
[Compound]
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206.2 g
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five

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